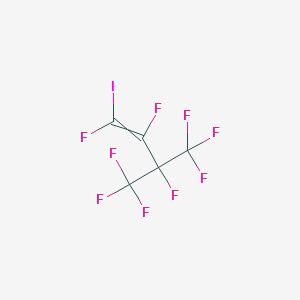

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5F9I. This compound is characterized by its high fluorine content and the presence of an iodine atom, making it a unique and valuable chemical in various scientific and industrial applications.

準備方法

The synthesis of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene typically involves the reaction of fluorinated precursors with iodine-containing reagents. One common method includes the addition of iodine to a fluorinated alkene under controlled conditions. Industrial production methods may involve high-temperature reactions and the use of catalysts to optimize yield and purity.

化学反応の分析

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.

Addition Reactions: The double bond in the compound allows for addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene features a unique molecular structure characterized by multiple fluorine atoms which confer distinctive chemical properties. The presence of iodine enhances its reactivity, making it a valuable reagent in various chemical transformations.

Applications in Organic Synthesis

1. Electrophilic Fluorination:

The compound is utilized as a reagent for electrophilic fluorination reactions. Its ability to introduce fluorine into organic molecules significantly alters their reactivity and stability. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity.

2. Iodination Reactions:

Due to its iodine content, the compound serves as an effective iodinating agent. It has been employed in the iodination of various aromatic compounds, facilitating the introduction of iodine into complex organic frameworks. This application is crucial in the synthesis of iodinated derivatives that are important in medicinal chemistry.

3. Synthesis of Fluorinated Building Blocks:

The compound acts as a precursor for the synthesis of various fluorinated building blocks used in the development of advanced materials and pharmaceuticals. Its ability to participate in cross-coupling reactions expands its utility in creating diverse molecular architectures.

Materials Science Applications

1. Development of Fluorinated Polymers:

Fluorinated compounds are known for their unique properties such as thermal stability and chemical resistance. This compound can be incorporated into polymer matrices to enhance their performance characteristics. Research indicates that polymers modified with this compound exhibit improved hydrophobicity and durability.

2. Coatings and Surface Treatments:

The compound's fluorinated nature makes it suitable for applications in coatings that require low surface energy and high resistance to solvents and chemicals. These coatings are beneficial in various industrial applications where protection against harsh environments is necessary.

Case Studies

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in the synthesis of a novel antiviral agent. The introduction of fluorine atoms was shown to enhance the drug's potency and selectivity against viral targets compared to non-fluorinated analogs.

Case Study 2: Material Enhancement

Research conducted on polymer composites incorporating this compound revealed significant improvements in mechanical properties and thermal stability. The modified polymers were tested under various conditions and showed enhanced performance metrics compared to traditional non-fluorinated polymers.

作用機序

The mechanism of action of 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved depend on the specific application and the nature of the target molecules.

類似化合物との比較

Similar compounds to 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene include:

1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one: Another fluorinated compound with similar applications in chemistry and industry.

1,1,1,3,3,3-Hexafluoropropan-2-ol: Used in the synthesis of fluorinated polymers and as a solvent.

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Utilized in the production of fluorinated materials and coatings.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.

生物活性

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene, a fluorinated compound with the CAS number 105774-97-8, is notable for its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, including toxicity assessments, environmental impact, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C5F9I. Its structure features multiple fluorine atoms and an iodine atom attached to a butene backbone. This configuration provides significant stability and lipophilicity, which may influence its biological interactions.

Toxicological Studies

Research on the toxicity of fluorinated compounds has gained attention due to their persistence in the environment and potential health risks. A study published in Environmental Science & Technology highlighted that perfluorinated compounds (PFCs), including derivatives like this compound, can bioaccumulate in organisms and disrupt endocrine functions. The toxicological profile of such compounds often includes effects on liver function and reproductive health due to their interference with hormonal pathways .

Environmental Impact

Fluorinated compounds are known for their resistance to degradation. Research indicates that they can persist in environmental matrices such as soil and water systems. A report from the European Chemicals Agency noted that these compounds could leach into groundwater and affect aquatic life . The environmental persistence raises concerns about long-term ecological impacts.

Case Studies

| Study | Findings |

|---|---|

| Benskin et al. (2012) | Identified pathways of bioaccumulation for PFCs in marine environments. |

| D’eon & Mabury (2007) | Discussed the transformation of fluorinated precursors into persistent perfluoroalkyl acids (PFAAs). |

| Vestergren & Cousins (2009) | Highlighted food as a significant route for human exposure to PFAAs derived from fluorinated compounds. |

The biological mechanisms by which this compound exerts its effects are not fully elucidated. However, studies suggest that the compound may interact with cellular membranes due to its lipophilic nature. This interaction can lead to alterations in membrane fluidity and permeability .

Potential Applications

Due to its unique properties:

- Industrial Uses : Its stability makes it suitable for use in high-performance materials.

- Pharmaceutical Development : Research is ongoing into its potential as a scaffold for drug design due to its ability to modulate biological pathways.

特性

IUPAC Name |

1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLZYXPNBHIUMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896305 |

Source

|

| Record name | 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167026-90-6 |

Source

|

| Record name | 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。